

GBR 12783: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GBR 12783

Cat. No.: B15616451

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and highly selective dopamine uptake inhibitor, making it a valuable pharmacological tool for investigating the role of the dopamine transporter (DAT) in various physiological and pathological processes.[1][2] As a diaryl-piperazine derivative, it exhibits high affinity for the DAT, thereby increasing extracellular dopamine levels in the brain. This document provides detailed application notes and protocols for the use of **GBR 12783** in in vivo research settings, including methodologies for assessing its effects on locomotor activity and extracellular dopamine levels.

Mechanism of Action

GBR 12783 acts as a potent and selective inhibitor of the dopamine transporter (DAT).[1] By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the extracellular space, thereby enhancing dopaminergic neurotransmission. Studies have shown that **GBR 12783** has a significantly lower affinity for the serotonin and norepinephrine transporters, highlighting its selectivity for the dopaminergic system.[1] The mechanism of inhibition is complex, involving a two-step process where an initial complex between **GBR 12783** and the transporter isomerizes to a more stable configuration.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for **GBR 12783** from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Dopamine Uptake

Parameter	Species	Brain Region	Value	Reference
IC ₅₀	Rat	Striatal Synaptosomes	1.8 nM	[1]
IC ₅₀	Mouse	Striatal Synaptosomes	1.2 nM	[4]

Table 2: In Vivo Inhibition of Dopamine Uptake

Parameter	Species	Administration Route	Value	Reference
ID ₅₀	Rat	Intraperitoneal (i.p.)	8.1 mg/kg	[1]

Table 3: Behavioral Effects of **GBR 12783**

Behavioral Assay	Species	Dose (i.p.)	Effect	Reference
Conditioned Place Preference	Rat	1.25 - 40 mg/kg	Biphasic response, with the highest preference at 20 mg/kg.	[5]
Inhibitory Avoidance	Rat	10 mg/kg	Improved retention performance.	[6]
Locomotor Activity	Rat	10 mg/kg	Increased locomotor activity.	
Locomotor Activity	Mouse	10 mg/kg	Increased locomotor activity.	[7]

Experimental Protocols

Locomotor Activity Assessment in Mice

This protocol describes the procedure for evaluating the effect of **GBR 12783** on spontaneous locomotor activity in mice.

Materials:

- **GBR 12783** dihydrochloride
- Vehicle (e.g., 0.9% saline)
- Locomotor activity chambers (e.g., transparent polycarbonate cages equipped with infrared beams)
- Animal scale

- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- **Animal Acclimation:** House mice in the testing room for at least 60 minutes before the experiment to allow for acclimation to the new environment.
- **Habituation:** Place individual mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.
- **Drug Preparation:** Prepare a solution of **GBR 12783** in the chosen vehicle. A common vehicle is 0.9% saline. Ensure the solution is fully dissolved. The concentration should be calculated based on the desired dose and an injection volume of, for example, 10 ml/kg.
- **Administration:** Following the habituation period, remove each mouse from the chamber, weigh it, and administer the prepared **GBR 12783** solution or vehicle via intraperitoneal (i.p.) injection.
- **Data Recording:** Immediately return the mouse to the same activity chamber and start recording locomotor activity. Record data in 5-minute bins for a total duration of at least 60-120 minutes. Key parameters to measure include horizontal activity (distance traveled) and vertical activity (rearing).
- **Data Analysis:** Analyze the data by comparing the locomotor activity counts between the vehicle-treated and **GBR 12783**-treated groups. A dose-response curve can be generated by testing multiple doses of **GBR 12783**.

In Vivo Microdialysis for Extracellular Dopamine Measurement in Rats

This protocol outlines the methodology for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of **GBR 12783**.

Materials:

- **GBR 12783** dihydrochloride

- Vehicle (e.g., 0.9% saline)
- Male Wistar or Sprague-Dawley rats (250-300g)
- Stereotaxic apparatus
- Microdialysis probes (e.g., CMA 12)
- Guide cannulas
- Microinfusion pump
- Fraction collector
- Artificial cerebrospinal fluid (aCSF)
- HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis

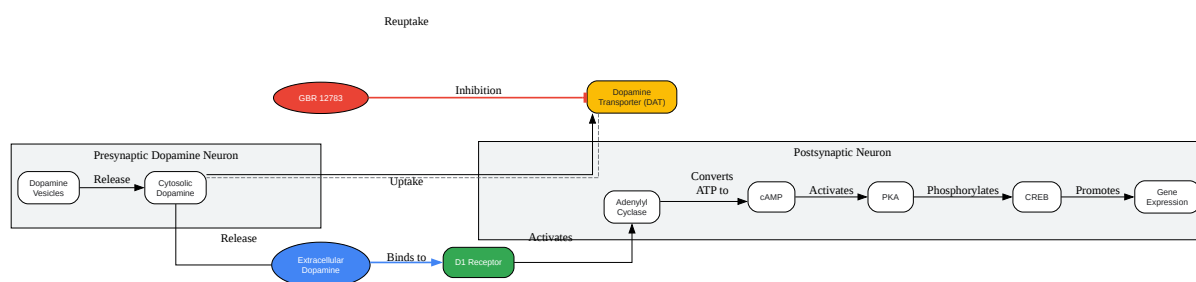
Procedure:

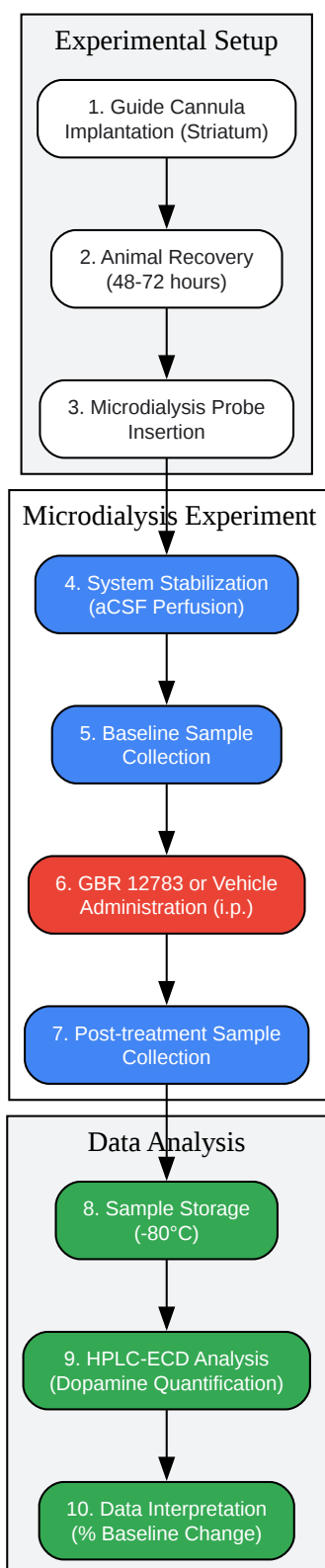
- Surgical Implantation of Guide Cannula:
 - Anesthetize the rat and place it in a stereotaxic frame.
 - Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ± 2.5 mm, DV: -3.0 mm from bregma).
 - Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.
- Microdialysis Probe Insertion and Baseline Collection:
 - On the day of the experiment, insert the microdialysis probe through the guide cannula.
 - Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 $\mu\text{l}/\text{min}$).
 - Allow a stabilization period of at least 2 hours.

- Collect at least three baseline samples (e.g., every 20 minutes) to ensure a stable dopamine level.
- Drug Administration and Sample Collection:
 - Administer **GBR 12783** or vehicle (i.p.).
 - Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours post-injection.
 - Store samples at -80°C until analysis.
- Dopamine Analysis:
 - Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
 - Express the results as a percentage of the average baseline dopamine concentration.

Visualizations

Signaling Pathway of GBR 12783 Action





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GBR 12783, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between behavior and extracellular dopamine levels in rat striatum: comparison of microdialysis and fast-scan cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Origin of extracellular dopamine increase induced by lactic acid striatal perfusion monitored by microdialysis in the awake rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitization to the rewarding effects of the specific dopamine uptake inhibitor GBR12783 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specific dopamine uptake inhibitor GBR 12783 improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GBR 12783: Application Notes and Protocols for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616451#gbr-12783-experimental-protocol-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com